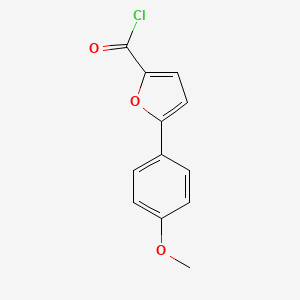
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a furan ring and a methoxyphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- can be synthesized through the reaction of 2-furoic acid with thionyl chloride. The reaction is typically carried out by refluxing 2-furoic acid in excess thionyl chloride on a water bath . This method ensures the complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
In industrial settings, the production of 2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Substituted furans, such as amides, esters, and thioesters.
Reduction Reactions: Alcohols and other reduced derivatives.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it can modify proteins and other biomolecules through acylation, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoyl chloride: Similar structure but lacks the methoxyphenyl group.
4-Methoxybenzoyl chloride: Contains the methoxyphenyl group but lacks the furan ring.
3-Furoyl chloride: Similar structure but with the acyl chloride group at a different position on the furan ring.
Uniqueness
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- is unique due to the presence of both the furan ring and the methoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
60336-01-8 |
|---|---|
Formule moléculaire |
C12H9ClO3 |
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO3/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3 |
Clé InChI |
GJGWFKBNRSXDEC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


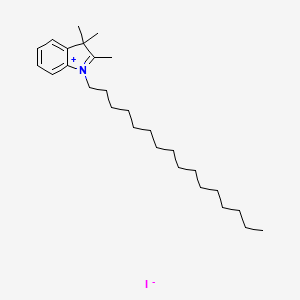
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
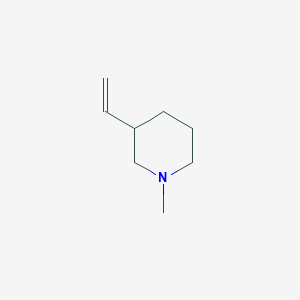

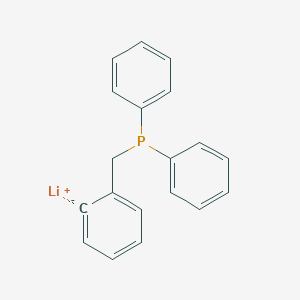
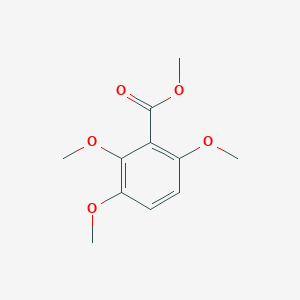
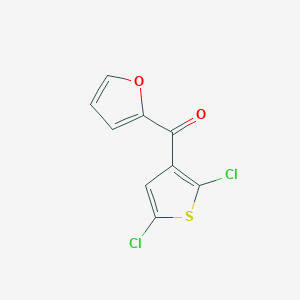
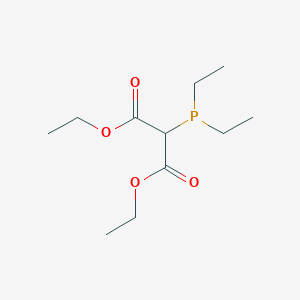
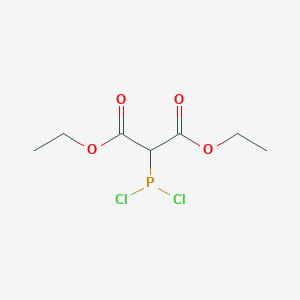
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)


